molecular formula C24H33NO B10871501 3-Methyl-2,6-diphenyl-4,5-dipropylpiperidin-4-ol

3-Methyl-2,6-diphenyl-4,5-dipropylpiperidin-4-ol

Cat. No.: B10871501
M. Wt: 351.5 g/mol
InChI Key: UCLGIKKXOIONJU-UHFFFAOYSA-N
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Description

3-Methyl-2,6-diphenyl-4,5-dipropylpiperidin-4-ol is a complex organic compound with the molecular formula C24H33NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-diphenyl-4,5-dipropylpiperidin-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with propylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-diphenyl-4,5-dipropylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium methoxide (NaOMe) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Methyl-2,6-diphenyl-4,5-dipropylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-diphenyl-4,5-dipropylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

3-methyl-2,6-diphenyl-4,5-dipropylpiperidin-4-ol

InChI

InChI=1S/C24H33NO/c1-4-12-21-23(20-15-10-7-11-16-20)25-22(19-13-8-6-9-14-19)18(3)24(21,26)17-5-2/h6-11,13-16,18,21-23,25-26H,4-5,12,17H2,1-3H3

InChI Key

UCLGIKKXOIONJU-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(NC(C(C1(CCC)O)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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